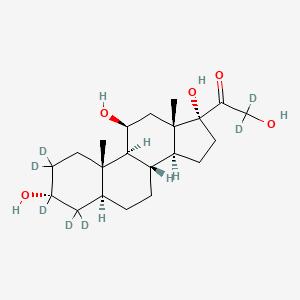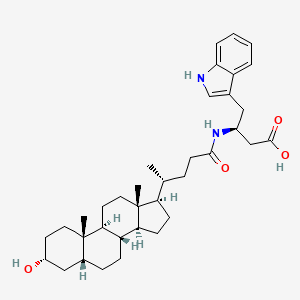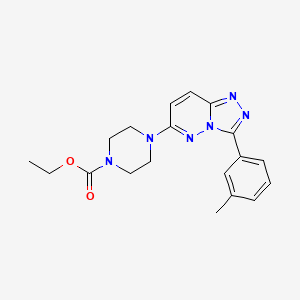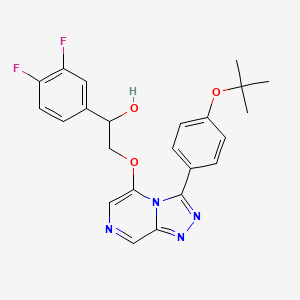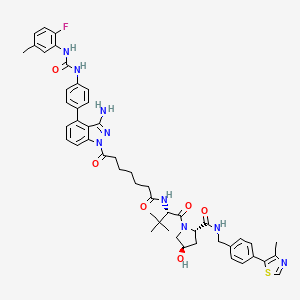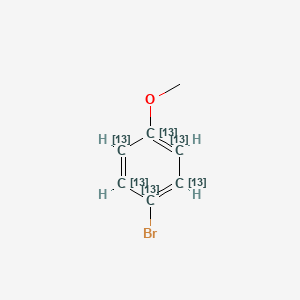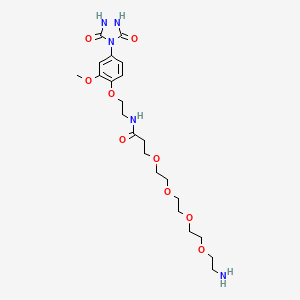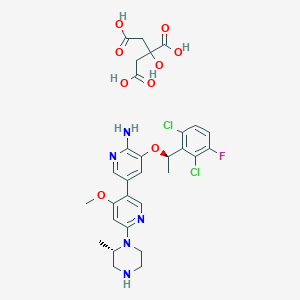
Vitamin B5-d4 (calcium)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Vitamin B5-d4 (calcium) is a deuterated form of calcium pantothenate, a derivative of pantothenic acid, also known as Vitamin B5. Pantothenic acid is a water-soluble vitamin essential for the production of coenzyme-A, a critical component in energy metabolism. The deuterated form, Vitamin B5-d4, is used in scientific research to study metabolic pathways and the pharmacokinetics of pantothenic acid.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Vitamin B5-d4 (calcium) involves the incorporation of deuterium atoms into the pantothenic acid molecule. This can be achieved through the use of deuterated reagents in the chemical synthesis process. The typical synthetic route includes the reaction of pantoic acid with β-alanine in the presence of deuterated solvents and catalysts to form deuterated pantothenic acid. This is then reacted with calcium ions to form the calcium salt.
Industrial Production Methods
Industrial production of Vitamin B5-d4 (calcium) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and controlled reaction conditions to ensure the incorporation of deuterium atoms. The final product is purified using techniques such as crystallization and chromatography to achieve the desired purity and isotopic enrichment.
Análisis De Reacciones Químicas
Types of Reactions
Vitamin B5-d4 (calcium) undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups in the pantothenic acid moiety can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl groups can be reduced to form alcohols.
Substitution: The amide bond can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions include oxidized or reduced derivatives of pantothenic acid, as well as substituted amides. These products are often used in further studies to understand the metabolic pathways and biological activities of pantothenic acid.
Aplicaciones Científicas De Investigación
Vitamin B5-d4 (calcium) has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in metabolic studies to understand the pathways and kinetics of pantothenic acid metabolism.
Biology: Employed in studies of enzyme function and coenzyme-A biosynthesis.
Medicine: Investigated for its role in energy metabolism and potential therapeutic applications in metabolic disorders.
Industry: Used in the development of nutritional supplements and fortified foods to ensure adequate intake of pantothenic acid.
Mecanismo De Acción
The mechanism of action of Vitamin B5-d4 (calcium) involves its conversion to coenzyme-A in the body. Coenzyme-A is a critical cofactor in numerous enzymatic reactions, including the synthesis and oxidation of fatty acids, the metabolism of carbohydrates and proteins, and the production of acetyl-CoA. The deuterium atoms in Vitamin B5-d4 provide a unique tool for tracing these metabolic pathways and understanding the molecular targets and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to Vitamin B5-d4 (calcium) include:
Calcium Pantothenate: The non-deuterated form of Vitamin B5.
Sodium Pantothenate: Another salt form of pantothenic acid.
Dexpanthenol: The alcohol analog of pantothenic acid, used in topical formulations.
Uniqueness
The uniqueness of Vitamin B5-d4 (calcium) lies in the incorporation of deuterium atoms, which allows for the detailed study of metabolic pathways and the pharmacokinetics of pantothenic acid. This makes it a valuable tool in scientific research, providing insights that are not possible with non-deuterated forms.
Propiedades
Fórmula molecular |
C18H32CaN2O10 |
|---|---|
Peso molecular |
484.6 g/mol |
Nombre IUPAC |
calcium;2,2,3,3-tetradeuterio-3-[[(2R)-2,4-dihydroxy-3,3-dimethylbutanoyl]amino]propanoate |
InChI |
InChI=1S/2C9H17NO5.Ca/c2*1-9(2,5-11)7(14)8(15)10-4-3-6(12)13;/h2*7,11,14H,3-5H2,1-2H3,(H,10,15)(H,12,13);/q;;+2/p-2/t2*7-;/m00./s1/i2*3D2,4D2; |
Clave InChI |
FAPWYRCQGJNNSJ-QOAYZYBASA-L |
SMILES isomérico |
[2H]C([2H])(C(=O)[O-])C([2H])([2H])NC(=O)[C@@H](C(C)(C)CO)O.[2H]C([2H])(C(=O)[O-])C([2H])([2H])NC(=O)[C@@H](C(C)(C)CO)O.[Ca+2] |
SMILES canónico |
CC(C)(CO)C(C(=O)NCCC(=O)[O-])O.CC(C)(CO)C(C(=O)NCCC(=O)[O-])O.[Ca+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2R)-3-(2-cyanoethylsulfanyl)-2-[(2,2,2-trideuterioacetyl)amino]propanoic acid](/img/structure/B12415530.png)
![N-(4-chlorophenyl)-4-[(4-chlorophenyl)carbamoyl-(2-morpholin-4-ylethyl)amino]-3-methylbenzamide](/img/structure/B12415545.png)
